Triazolealanine

Overview

Description

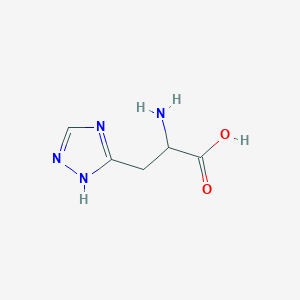

Triazolealanine is a non-proteinogenic α-amino acid that is structurally derived from alanine, where one of the methyl hydrogens is replaced by a 1,2,4-triazol-3-yl group . This compound is notable for its unique structure, which combines the properties of both alanine and triazole, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazolealanine typically involves the introduction of a triazole ring into the alanine structure. One common method is the reaction of alanine with a triazole derivative under specific conditions that facilitate the formation of the desired compound. For instance, the reaction can be carried out using a base such as sodium hydroxide in an aqueous medium, followed by the addition of a triazole derivative .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Triazolealanine undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted this compound derivatives .

Scientific Research Applications

Agricultural Applications

Pesticide Formulation:

Triazolealanine is primarily recognized for its role as a metabolite of triazole fungicides, which are extensively used in agriculture to control fungal diseases in crops. The compound's structure allows it to exhibit fungicidal properties, making it a critical component in the formulation of various agricultural pesticides. Studies have shown that TA can be effectively utilized to enhance the efficacy of existing fungicides while potentially reducing the overall toxicity to non-target organisms .

Environmental Impact:

Research indicates that triazole derivatives, including TA, are persistent in the environment and can accumulate in soil and water systems. This persistence raises concerns regarding their long-term ecological impact and the potential for bioaccumulation in food chains. Regulatory bodies have established acceptable daily intake (ADI) levels for TA based on toxicological studies to ensure safe usage in agricultural practices .

Toxicological Evaluations

Safety Assessments:

Toxicological evaluations of this compound have been conducted to assess its safety for human exposure and environmental health. The European Food Safety Authority (EFSA) has set reference values for TA, indicating an ADI of 0.3 mg/kg body weight per day based on developmental toxicity studies . These assessments are crucial for determining safe exposure levels for agricultural workers and consumers.

Genotoxicity Studies:

this compound has been included in studies evaluating the genotoxic potential of triazole compounds. Findings suggest that TA exhibits lower genotoxicity compared to other triazoles, such as 1,2,4-triazole. This characteristic is significant when considering the compound's use in food production and its implications for human health .

Potential Therapeutic Uses

Pharmaceutical Research:

Emerging research suggests that triazole derivatives may have therapeutic potential beyond their agricultural applications. This compound's structural similarities with other bioactive compounds have prompted investigations into its possible use as an antifungal agent or in treating other diseases. Preliminary studies indicate that TA may inhibit specific fungal enzymes, presenting a potential avenue for developing new antifungal medications .

Table 1: Toxicological Reference Values for this compound

| Parameter | Value | Source |

|---|---|---|

| Acceptable Daily Intake (ADI) | 0.3 mg/kg body weight/day | EFSA Pesticides Peer Review |

| Acute Reference Dose (ARfD) | 0.3 mg/kg body weight/day | EFSA Pesticides Peer Review |

| NOAEL (Developmental Study) | 30 mg/kg body weight/day | EFSA Pesticides Peer Review |

Table 2: Comparison of Triazole Compounds

| Compound | ADI (mg/kg bw/day) | Genotoxicity Level |

|---|---|---|

| This compound | 0.3 | Low |

| Triazole Acetic Acid | 1.0 | Moderate |

| 1,2,4-Triazole | 0.02 | High |

Case Studies

Case Study 1: Environmental Persistence

A study conducted on the persistence of triazole compounds in agricultural runoff demonstrated that this compound can remain detectable in water sources long after application. This finding highlights the need for ongoing monitoring and assessment of triazole derivatives' environmental impact .

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment evaluated the potential health risks associated with exposure to this compound through dietary intake of treated crops. The assessment concluded that while TA is less toxic than other triazoles, careful management practices are necessary to mitigate exposure risks .

Mechanism of Action

The mechanism of action of triazolealanine involves its interaction with specific molecular targets. For instance, in biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through the coordination of the triazole ring with metal ions present in the enzyme’s active site . Additionally, this compound can interfere with protein synthesis by incorporating into growing peptide chains, leading to the formation of non-functional proteins .

Comparison with Similar Compounds

Triazolealanine can be compared with other similar compounds, such as:

Histidine: Both this compound and histidine contain nitrogen-rich heterocyclic rings, but this compound has a triazole ring, while histidine has an imidazole ring.

Triazole: Triazole itself is a simpler compound compared to this compound, which has an additional amino acid moiety.

Alanine: Alanine is the parent compound of this compound, lacking the triazole ring.

Uniqueness: this compound’s uniqueness lies in its combination of the properties of both alanine and triazole, making it a versatile compound with diverse applications in various fields of research .

Biological Activity

Triazolealanine, a derivative of the triazole class of compounds, has garnered attention in recent years for its potential biological activities. This article explores the synthesized forms, biological interactions, pharmacological properties, and toxicological evaluations associated with this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methodologies that incorporate the triazole moiety into amino acid structures. The presence of the 1,2,4-triazole ring significantly influences the compound's biological activity due to its ability to form hydrogen bonds and interact with various biological targets. The structural similarity between this compound and other triazole derivatives suggests overlapping biological mechanisms, which are critical for understanding its pharmacological potential.

Pharmacological Properties

This compound exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Triazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .

- Anticancer Activity : Research has demonstrated that certain triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against multiple cancer cell lines, showcasing IC50 values ranging from 1.02 to 74.28 µM across different studies .

- Neuroprotective Effects : Some studies suggest that triazole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, affecting cell growth and proliferation.

- Receptor Interaction : The compound may interact with various receptors in the body, modulating signaling pathways that influence cellular responses.

Toxicological Evaluations

The safety profile of this compound has been evaluated through various toxicological studies. The following key findings are noteworthy:

- Acute Toxicity : In animal studies, this compound exhibited low acute toxicity, with an oral LD50 greater than 1000 mg/kg in rats . Observed symptoms included sedation and reduced general well-being at higher doses.

- Developmental Toxicity : A developmental study in rabbits indicated increased incidences of hyoid angulated alae at certain doses. Consequently, an acceptable daily intake (ADI) was established at 0.3 mg/kg body weight per day based on no observed adverse effects levels (NOAEL) .

Case Study 1: Anticancer Activity

A study conducted by Gholampour et al. synthesized new 1,4-naphthoquinone-1,2,3-triazole hybrids and tested their anticancer activity on human cancer cell lines MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia). The results indicated significant cytotoxicity at concentrations of 10 and 20 µM, particularly for compound 17 which arrested the cell cycle in the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized triazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MIC) suggesting their potential as therapeutic agents against bacterial infections .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPORZWUTKSILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10109-05-4 | |

| Record name | α-Amino-1H-1,2,4-triazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10109-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazolealanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010109054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-triazolyl-3-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Triazolealanine (specifically 1,2,4-triazole-3-alanine) acts as a histidine analog, interfering with histidine metabolism. Its primary target is the histidine biosynthetic pathway. [, , , , , ]

- Target: this compound inhibits the enzyme phosphoribosyl-ATP pyrophosphorylase, the first enzyme in the histidine biosynthesis pathway. [] This inhibition leads to a decrease in histidine production. [, ]

- Downstream effects: The reduced availability of histidine affects various cellular processes. For instance, in Escherichia coli, this compound substitutes for histidine during protein synthesis, resulting in the production of non-functional alkaline phosphatase subunits. These subunits cannot assemble correctly, disrupting enzyme function. [] In Arabidopsis thaliana, this compound primarily inhibits root elongation rather than directly affecting pigment biosynthesis. []

ANone: While the provided abstracts lack detailed spectroscopic data, some information about this compound structure can be extracted:

A: this compound resistance has been a powerful tool for developing bacterial strains capable of producing large quantities of histidine. [, , , ]

- Selection of mutants: Researchers use this compound to screen for bacteria with mutations that confer resistance to the compound. Many of these resistant mutants overproduce histidine. [, , , ] For example, this approach has been successfully employed in species like Corynebacterium glutamicum, Arthrobacter citreus, Brevibacterium flavum, Bacillus megaterium, Bacillus subtilis, and Nocardia globerula. [, ]

- Mechanism: The resistance often stems from alterations in the histidine biosynthesis pathway, such as feedback-insensitive enzymes or increased expression of pathway enzymes. [, ] These changes ultimately lead to the accumulation and excretion of histidine into the culture medium. [, , ]

A: Yes, resistance to this compound has been observed and studied, particularly in the context of developing histidine-producing bacterial strains. [, , , , ]

- Mechanisms of resistance: Several mechanisms contribute to this compound resistance:

- Altered enzyme regulation: Mutations can lead to enzymes in the histidine biosynthesis pathway that are less sensitive to feedback inhibition by this compound. []

- Increased enzyme production: Some resistant strains overexpress the enzymes involved in histidine biosynthesis, effectively overcoming the inhibitory effect of this compound. [, ]

A: Research suggests that this compound can act as a conditional inhibitor in certain bacterial species. [, ]

- Carbon source dependency: In Serratia marcescens, the inhibitory effect of this compound on growth varies depending on the carbon source utilized by the bacteria. [, ] This suggests that the metabolic state of the cell, influenced by the carbon source, impacts the efficacy of this compound.

- Intracellular pool size: The sensitivity of Serratia marcescens to this compound appears inversely correlated with the intracellular concentration of histidine. [, ] This observation suggests that when histidine levels are high, the inhibitory effect of this compound is less pronounced.

A: this compound has been a valuable tool in unraveling the regulatory mechanisms governing histidine biosynthesis. [, ]

- Repression control: Studies using Salmonella typhimurium showed that this compound could repress the formation of histidyl-transfer RNA synthetase. [] This effect was dependent on the functionality of the first enzyme in the histidine biosynthetic pathway, suggesting a link between histidine biosynthesis and the regulation of histidyl-tRNA synthetase. []

- Regulatory mutants: By isolating and characterizing this compound-resistant mutants, researchers have gained insights into the genetic control of histidine biosynthesis and its connection to other cellular processes. [] These mutants have shed light on the role of histidyl-tRNA in regulating histidine operon expression. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.